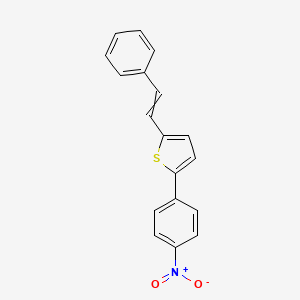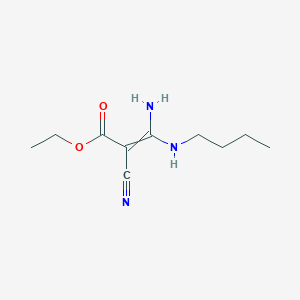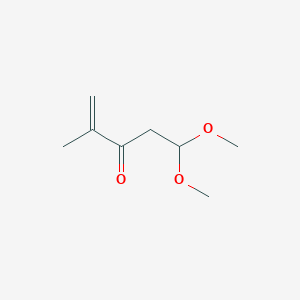![molecular formula C10H10N4O B14656366 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 51652-29-0](/img/structure/B14656366.png)
6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one, can be achieved through several methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of aldehydes, amines, and catalysts under controlled conditions to form the imidazole ring.
Industrial Production Methods: Industrial production of imidazole derivatives often employs high-temperature reactions and the use of dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient and scalable production of the desired compounds.
化学反応の分析
Types of Reactions: 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazole ring, which can participate in electron transfer processes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with reduced nitrogen atoms .
科学的研究の応用
6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Additionally, these compounds are used in the development of new drugs to combat antimicrobial resistance .
作用機序
The mechanism of action of 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a hydrogen donor and acceptor, facilitating charge-transfer processes and enzyme inhibition . These interactions disrupt the normal function of the target molecules, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds: Similar compounds include other imidazole derivatives such as 2-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles . These compounds share the imidazole core structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets 6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one apart is its unique combination of the imidazole ring with a hydrazinylidene and a cyclohexa-2,4-dien-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
51652-29-0 |
|---|---|
分子式 |
C10H10N4O |
分子量 |
202.21 g/mol |
IUPAC名 |
2-(1H-imidazol-2-yldiazenyl)-4-methylphenol |
InChI |
InChI=1S/C10H10N4O/c1-7-2-3-9(15)8(6-7)13-14-10-11-4-5-12-10/h2-6,15H,1H3,(H,11,12) |
InChIキー |
UTPLFJHJQXSRHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


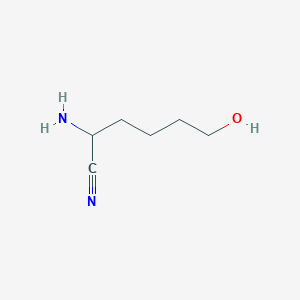

![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
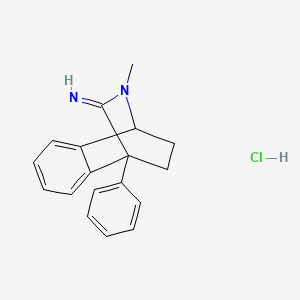

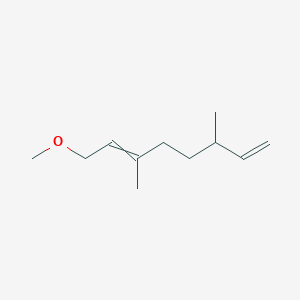
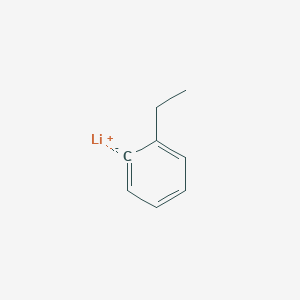
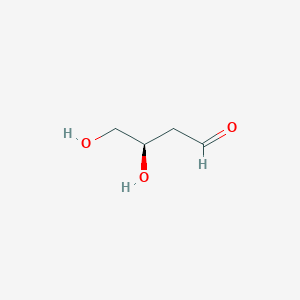

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
